N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-fluorobenzyl group at position 1 and a 3-acetamidophenyl carboxamide at position 2. Its structure combines hydrogen bond donors/acceptors (acetamido group) and lipophilic elements (fluorinated benzyl), making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-17-6-4-7-18(11-17)24-21(28)16-9-10-20(27)25(13-16)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIGZGXNKICPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps in its preparation include:
- Nitration : Introduction of the nitro group using nitric and sulfuric acids.
- Fluorination : Use of fluorinating agents such as N-fluorobenzenesulfonimide.
- Amidation : Formation of the amide bond through coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of derivatives of this compound. For example, a study assessed five derivatives for their minimum inhibitory concentration (MIC) against various pathogens. Notably:
- Compound 7b exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- The study also reported bactericidal effects with minimum bactericidal concentration (MBC) values indicating effective killing of pathogens .
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The presence of fluorine and other substituents enhances binding affinity, potentially modulating biological pathways by inhibiting or activating target enzymes .
Case Study 1: Antiviral Activity
A patent document indicated that compounds similar to N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives were investigated for their anti-HIV properties. The findings suggested that these compounds could serve as potential therapeutic agents against HIV due to their ability to inhibit viral replication .
Case Study 2: Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of this compound. It was reported that certain derivatives could inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs occur in the carboxamide substituent and the dihydropyridine/pyridazine core. Below is a comparative analysis:
Key Observations :
- Lipophilicity : G843-1042’s 3-methylphenyl group increases logP relative to the target compound, which may favor blood-brain barrier penetration but reduce metabolic stability .
- Bioisosteric Replacements: Pyridazine-core analogs (e.g., Compound 6 in ) exhibit altered electronic properties compared to dihydropyridines, affecting binding to targets like the Trypanosoma cruzi proteasome .
Pharmacological and Toxicological Insights
- Antiparasitic Activity : Pyridazine-core analogs () inhibit T. cruzi proteasome with IC50 values in the low micromolar range. The target compound’s dihydropyridine core may offer similar efficacy but requires experimental validation .
- Toxicity : Halogenated analogs like BG15463 may pose higher bioaccumulation risks, whereas the acetamido group in the target compound could be metabolized to less toxic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
